molecular formula C16H8BrClN4O2S2 B11314259 N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide

N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11314259
M. Wt: 467.8 g/mol
InChI Key: RPVQCXCITGUSTD-UHFFFAOYSA-N
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Description

N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the thiadiazole ring, followed by the introduction of the bromothiophene and chlorophenyl groups. The final step involves the formation of the oxazole ring and the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the development of new materials with unique properties, such as semiconductors or polymers.

Mechanism of Action

The mechanism of action of N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole
  • 4,7-bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole

Uniqueness

N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of heterocyclic rings and functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C16H8BrClN4O2S2

Molecular Weight

467.8 g/mol

IUPAC Name

N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C16H8BrClN4O2S2/c17-13-6-5-12(25-13)14-19-16(26-22-14)20-15(23)10-7-11(24-21-10)8-1-3-9(18)4-2-8/h1-7H,(H,19,20,22,23)

InChI Key

RPVQCXCITGUSTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)C(=O)NC3=NC(=NS3)C4=CC=C(S4)Br)Cl

Origin of Product

United States

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